

Ravoxertinib working concentration preparation

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Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

Cat. No.: S548769

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Chemical Properties & Key Data

The table below summarizes the fundamental chemical and biological characteristics of **Ravoxertinib**.

Property	Specification
CAS Number	1453848-26-4 [1] [2]
Molecular Formula	$C_{21}H_{18}ClFN_6O_2$ [1]
Molecular Weight	440.86 g/mol [1]
Primary Target	ERK1/2 (MAPK1/MAPK3) [3] [2]
Biochemical IC ₅₀	ERK1: 1.1 - 6.1 nM; ERK2: 0.3 - 3.1 nM [1] [2]
Cellular IC ₅₀ (p-RSK)	12 nM [1] [2]
Solubility (DMSO)	~81 mg/mL (183.73 mM) [1]
Solubility (Ethanol)	~81 mg/mL (183.73 mM) [1]

Stock Solution Preparation & Storage

A stable stock solution is critical for reproducible experimental results.

Parameter	Recommended Protocol
Solvent	Anhydrous DMSO [1] [2].
Typical Stock Concentration	10 - 100 mM (e.g., 10 mM for ease of use) [4].
Preparation Example	To make 10 mL of 10 mM stock: Add 10 mg of Ravoxertinib to 2.27 mL of DMSO.
Storage	Aliquot and store at -80°C for long-term stability (e.g., 1 year). Avoid freeze-thaw cycles [1].

In Vitro Experimental Application

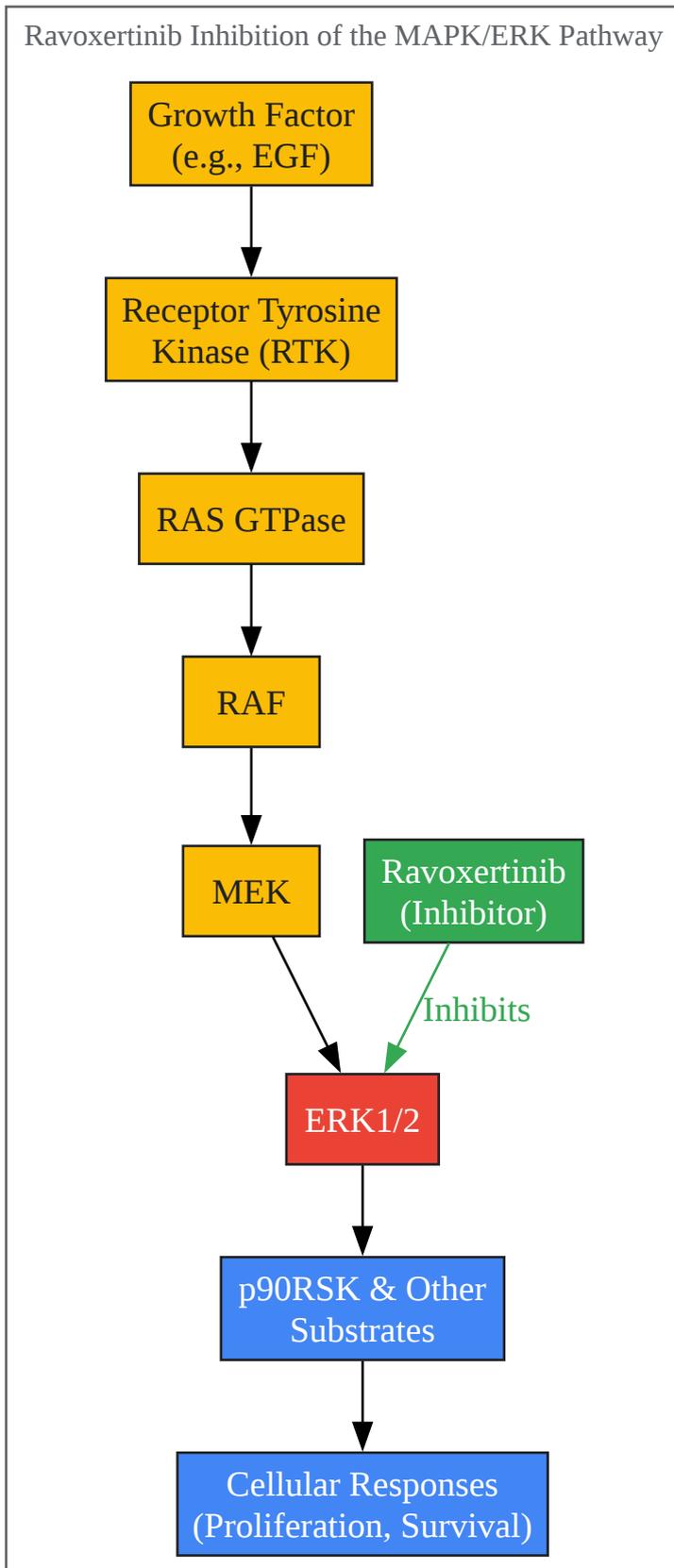
The table below outlines protocols for using **Ravoxertinib** in cell-based assays, based on published research.

Parameter	Protocol & Working Concentrations
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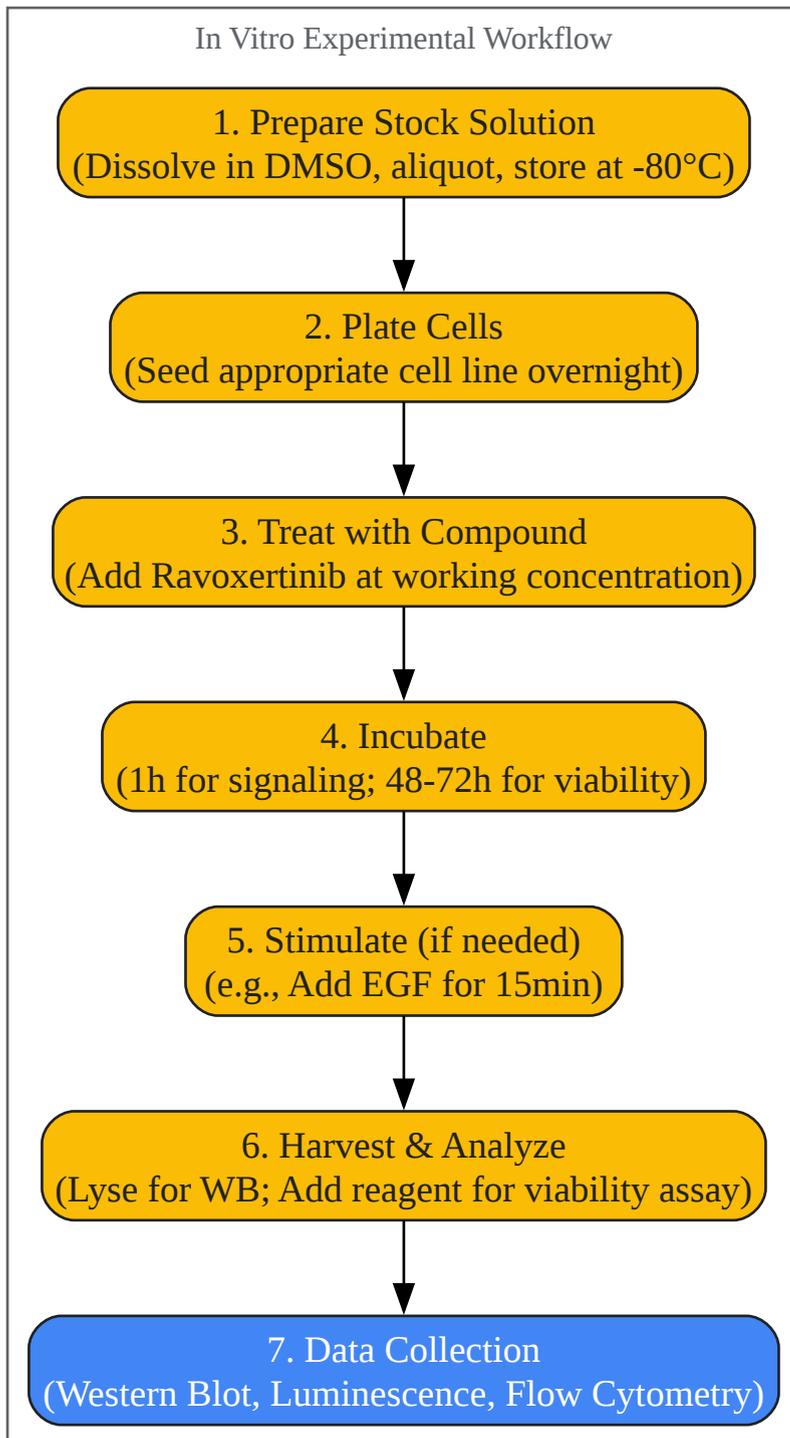
| **Cell Viability/Proliferation (72-hour assay)** | **Treatment:** 0.001 μM to 10 μM **Ravoxertinib** for 72 hours [2]. **Readout:** CellTiter-Glo luminescent assay [2]. **Reported IC₅₀:** 0.012 μM to 0.08 μM in BRAF- and KRAS-mutant cell lines [2]. || **Signaling Inhibition (Western Blot)** | **Pre-treatment:** 0.005 μM to 0.5 μM for 1 hour [2]. **Stimulation:** Follow with EGF (50 ng/mL) for 15 minutes [2]. **Lysis:** Use RIPA buffer with protease/phosphatase inhibitors [2]. **Targets:** Phospho-ERK1/2 (Thr202/Tyr204), Phospho-RSK (Ser380) [2]. || **Apoptosis Assay (Flow Cytometry)** | **Treatment:** 0.1 μM for 48 hours [2]. **Staining:** Annexin V-FITC and Propidium Iodide (PI) [2]. || **General Research Use** | Studies have used a range of concentrations, from 10 nM to 10 μM , depending on the assay and cell type [5] [4]. |

ERK Signaling Pathway & Experimental Workflow

To help you contextualize **Ravoxertinib**'s mechanism of action within the MAPK pathway and a typical experimental workflow, please refer to the following diagrams.



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Critical Considerations for Researchers

- **Confirm Solvent Tolerance:** Always include a DMSO vehicle control at the same concentration as your highest treatment condition to rule out solvent toxicity [5].
- **Validate Target Engagement:** When investigating signaling pathways, always measure the phosphorylation levels of direct downstream targets like RSK to confirm effective ERK1/2 inhibition in your specific model [2].
- **Account for Cell Line Variability:** The effective concentration can vary significantly based on the cell line's genetic background (e.g., BRAF vs. KRAS mutation) and inherent sensitivity. A preliminary dose-response curve is essential [2].
- **Adhere to Purpose:** **Ravoxertinib** is strictly for research purposes and is not approved for human use [1] [2].

I hope these detailed application notes provide a solid foundation for your work. Should you require further clarification on a specific protocol or have data from a particular cell model, please feel free to ask.

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References

1. | ERK | TargetMol Ravoxertinib [targetmol.com]
2. GDC-0994 (Ravoxertinib) | ERK1/2 inhibitor [invivochem.com]
3. ravoxertinib | Ligand page [guidetopharmacology.org]
4. , by Selleck Chemicals - Product details - Pubcompare Ravoxertinib [pubcompare.ai]
5. A Chemical Proteomics Approach to Discover Regulators ... [pmc.ncbi.nlm.nih.gov]

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